molecular formula C12H12N2O5 B2935315 (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 877140-09-5

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No. B2935315
CAS RN: 877140-09-5
M. Wt: 264.237
InChI Key: BLAOOJUJAXUDSB-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as DMQA, is an organic compound that has been studied extensively in the field of scientific research. DMQA is a versatile compound, with a wide range of applications in biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

Organic Synthesis and Chemical Structure

Research has demonstrated the utility of quinazoline derivatives in the synthesis of complex organic compounds. For instance, quinazoline derivatives have been synthesized via the [4+2] cycloaddition reaction, leading to the formation of novel compounds with potential applications in various chemical syntheses (Chioua et al., 2002). Such synthetic pathways highlight the versatility of quinazoline derivatives in constructing heterocyclic compounds with intricate molecular architectures.

Medicinal Chemistry

In medicinal chemistry, quinazoline derivatives have been explored for their biological activities. One study developed a systematic series of quinazoline derivatives and evaluated their anticonvulsant activity. This research not only proposed a novel synthetic approach but also identified compounds with promising anticonvulsant properties, recommending them for further experimental studies (El Kayal et al., 2019). These findings underscore the potential of quinazoline derivatives in drug discovery and development, particularly in the search for new anticonvulsant agents.

Material Science

Quinazoline derivatives also find applications in material science, particularly in the study of photophysical properties. For example, the investigation into the acid-base interactions of quinazoline solutions in protic solvents revealed insights into their spectral and luminescent properties. This research helps in understanding the molecular behavior of quinazoline derivatives under different environmental conditions, which is crucial for their application in materials science and engineering (Dubouski et al., 2006).

properties

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAOOJUJAXUDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid

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